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Compound of Interest

Compound Name: 1-(4-Bromopiperidin-1-yl)ethanone

Cat. No.: B1291871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(4-Bromopiperidin-1-
yl)ethanone and its non-brominated analog, 1-acetylpiperidine. Understanding the

spectroscopic characteristics of these compounds is crucial for their identification,

characterization, and quality control in pharmaceutical research and development. This

document presents a summary of expected and experimental spectroscopic data, detailed

experimental protocols, and visualizations to aid in the interpretation of analytical results.

Comparative Spectroscopic Data
The introduction of a bromine atom at the C4 position of the piperidine ring in 1-acetylpiperidine

significantly influences its spectroscopic properties. The following tables summarize the

expected ¹H NMR and ¹³C NMR chemical shifts, and key infrared absorption bands for 1-(4-
Bromopiperidin-1-yl)ethanone in comparison to the experimental data for 1-acetylpiperidine.

Mass spectrometry data is also presented to highlight the expected fragmentation patterns.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Proton Assignment

1-(4-Bromopiperidin-

1-yl)ethanone

(Expected δ, ppm)

1-Acetylpiperidine

(Experimental δ,

ppm)[1]
Expected Multiplicity

CH₃ (Acetyl) ~2.1 2.09 s

H2ax, H6ax ~3.8 3.53 t

H2eq, H6eq ~3.6 3.53 t

H3ax, H5ax ~2.0 1.65 m

H3eq, H5eq ~2.2 1.65 m

H4 ~4.3 1.54 tt

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment

1-(4-Bromopiperidin-1-

yl)ethanone (Expected δ,

ppm)

1-Acetylpiperidine

(Experimental δ, ppm)

C=O (Acetyl) ~169 169.1

CH₃ (Acetyl) ~21 21.4

C2, C6 ~46 46.8

C3, C5 ~34 25.5

C4 ~50 24.6

Table 3: Comparative FT-IR Spectral Data (KBr Pellet, cm⁻¹)
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Functional Group

1-(4-Bromopiperidin-

1-yl)ethanone

(Expected ν, cm⁻¹)

1-Acetylpiperidine

(Experimental ν,

cm⁻¹)[2]
Vibrational Mode

C=O (Amide) ~1645 1644 Stretch

C-H (Aliphatic) ~2850-2950 2855-2938 Stretch

C-N ~1230 1228 Stretch

C-Br ~600-700 - Stretch

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

1-(4-Bromopiperidin-1-

yl)ethanone

205/207 (due to ⁷⁹Br/⁸¹Br

isotopes)
126 ([M-Br]⁺), 84, 43

1-Acetylpiperidine 127
84 ([M-COCH₃]⁺), 43

([CH₃CO]⁺)[3][4]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1-(4-
Bromopiperidin-1-yl)ethanone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz NMR spectrometer.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16

scans.
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¹³C NMR Spectroscopy:

Acquire the spectrum on a 100 MHz NMR spectrometer.

Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and

1024 scans with proton decoupling.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin,

transparent disk.

Data Acquisition:

Record the spectrum using an FT-IR spectrometer.

Collect data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Perform a background scan with an empty sample compartment.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-300.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions.
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Visualizations
The following diagrams illustrate the analytical workflow and the structural comparison of the

compounds.
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Caption: Workflow for the spectroscopic analysis of 1-(4-Bromopiperidin-1-yl)ethanone
derivatives.
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Caption: Structural comparison of 1-acetylpiperidine and 1-(4-Bromopiperidin-1-yl)ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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